4,7-Methanoazeto[1,2-a]indole
Description
Structure
3D Structure
Properties
CAS No. |
108397-31-5 |
|---|---|
Molecular Formula |
C11H7N |
Molecular Weight |
153.184 |
InChI |
InChI=1S/C11H7N/c1-2-8-5-7(1)10-6-9-3-4-12(9)11(8)10/h1-4,6H,5H2 |
InChI Key |
QXJDBFSYTPUSIE-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=C4C=CN4C3=C1C=C2 |
Synonyms |
4,7-Methanoazeto[1,2-a]indole(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,7 Methanoazeto 1,2 a Indole Skeletons
Strategies for the Construction of the Azetidine (B1206935) Ring Fused to the Indole (B1671886) Core
The fusion of a four-membered azetidine ring to the indole nucleus is a critical step in assembling the target skeleton. This can be achieved through various strategies, including intramolecular cyclizations, intermolecular annulations, and metal-catalyzed bond formations.
Intramolecular Cyclization Pathways for Azeto[1,2-a]indole Formation
Intramolecular cyclization offers a powerful approach to form the strained azeto[1,2-a]indole system. These pathways typically involve the formation of a key C-N bond to close the four-membered ring.
One notable strategy involves a palladium-catalyzed intramolecular C-N coupling. Research has demonstrated the synthesis of analogous quinoline-fused benzo[d]azeto[1,2-a]benzimidazole structures through a one-pot protocol. researchgate.netresearchgate.netsci-hub.setandfonline.com This method involves the condensation of a suitable diamine with a substituted 2-chloroquinoline-3-carbaldehyde (B1585622), followed by an intramolecular palladium-catalyzed C-N coupling to construct the four-membered azetidine ring. researchgate.nettandfonline.com The process is typically mediated by a palladium catalyst, such as Pd₂(dba)₃, in the presence of a phosphine (B1218219) ligand like Xantphos or XPhos and a base. researchgate.netresearchgate.nettandfonline.com This approach highlights the feasibility of forming the azeto-indole linkage via an intramolecular pathway by designing a precursor that positions a nucleophilic nitrogen atom appropriately to attack an electrophilic carbon center on the indole or a related scaffold. researchgate.netresearchgate.netsci-hub.setandfonline.com
Another relevant approach is the intramolecular [2+2] cycloaddition. While direct examples for azeto[1,2-a]indole are scarce, the synthesis of highly strained polycyclic azetidines from indoles with tethered oximes has been reported. nsf.gov These reactions proceed via visible-light-induced energy transfer, where an excited indole moiety undergoes cycloaddition with the tethered oxime. nsf.gov This demonstrates the potential of intramolecular photocycloaddition to forge the fused four-membered ring.
| Catalyst/Reagent | Ligand | Base | Solvent | Product Type | Reference |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | Quinoline-fused azeto[1,2-a]benzimidazole | researchgate.netresearchgate.net |
| Xanthone (photosensitizer) | - | - | Acetonitrile | Polycyclic azetidines from tethered oximes | nsf.gov |
Intermolecular Annulation Reactions for the Fused Azetidine System
Intermolecular reactions provide a convergent route to the azetidine-fused indole core by bringing together two separate molecular fragments. The aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, stands out as a particularly effective method. acs.orgresearchgate.netresearchgate.net
This reaction involves the visible-light-induced cycloaddition of an indole with an imine. acs.orgresearchgate.netresearchgate.netresearchgate.netnih.govchemrxiv.org Researchers have successfully synthesized azetidine-fused pentacyclic indolines by reacting N-protected indoles with N-sulfonylimines in the presence of a photocatalyst like thioxanthone. acs.orgresearchgate.net The reaction proceeds through an energy transfer mechanism where the photocatalyst excites the imine to its triplet state, which then reacts with the indole. acs.org This process exhibits high stereoselectivity, exclusively forming the exo diastereomer. acs.orgresearchgate.net The regioselectivity can be controlled by the substitution pattern on the indole, leading to either head-to-head or head-to-tail cycloadducts. acs.orgresearchgate.netresearchgate.net This methodology offers a direct and efficient entry to the azetidine-fused indoline (B122111) core, which is a key substructure of the target molecule.
| Indole Substrate | Imine Partner | Photocatalyst | Regioselectivity | Product | Reference |
| N-protected 3-substituted indoles | N-sulfonylimines | Thioxanthone | Head-to-Head (H-Hexo) | Azetidine-fused pentacyclic indoline | acs.orgresearchgate.net |
| N-protected 2,3-disubstituted indoles | N-sulfonylimines | Thioxanthone | Head-to-Tail (H-Texo) | Azetidine-fused pentacyclic indoline | acs.org |
| Indoles with tethered oximes | - | Iridium complex | Intramolecular | Highly strained polycyclic azetidines | nsf.gov |
Metal-Catalyzed C–N Bond Forming Reactions for Azeto-Indole Linkage
Transition-metal catalysis offers a versatile toolkit for constructing C-N bonds, which is fundamental to forming the azetidine ring fused to the indole. mdpi.commdpi.comresearchgate.netnih.gov Palladium, copper, and rhodium are commonly employed metals for such transformations.
One strategy involves a sequential metal-catalyzed C-N bond formation. For instance, a process starting with ortho-haloaryl acetylenic bromides can undergo a highly selective copper-catalyzed C(sp)-N bond formation, followed by a palladium-catalyzed C(sp²)-N bond formation and subsequent cyclization to form a 2-amido-indole. nih.gov This sequential approach demonstrates how different metal catalysts can be orchestrated to form specific C-N bonds in a stepwise manner, a principle that could be adapted to construct the azeto[1,2-a]indole skeleton.
Palladium-catalyzed intramolecular cyclization of N-benzylidene-2-(1-alkynyl)anilines represents another powerful method for indole synthesis, where a C-N bond is formed in the key cyclization step. organic-chemistry.org This highlights the utility of palladium in mediating the formation of the indole ring itself through a C-N bond-forming cyclization. More directly relevant, palladium catalysts have been used for the intramolecular C-N coupling of o-phenylenediamine (B120857) with 2-chloroquinoline-3-carbaldehyde derivatives to create quinoline-fused azeto[1,2-a]benzimidazoles, showcasing the direct formation of the fused azetidine ring. researchgate.netsci-hub.setandfonline.com
| Catalytic System | Reaction Type | Substrates | Product | Reference |
| CuSO₄·5H₂O / 1,10-phenanthroline (B135089) then Pd₂(dba)₃ / X-phos | Sequential C(sp)-N and C(sp²)-N bond formation | ortho-haloaryl acetylenic bromides, amides | 2-Amido-indoles | nih.gov |
| Pd₂(dba)₃ / XPhos | Intramolecular C-N coupling | o-phenylenediamine, 2-chloroquinoline-3-carbaldehydes | Quinoline-fused azeto[1,2-a]benzimidazoles | researchgate.nettandfonline.com |
| Pd(OAc)₂ / P(n-Bu)₃ | Intramolecular cyclization | N-benzylidene-2-(1-alkynyl)aniline | 2-substituted-3-(1-alkenyl)indoles | organic-chemistry.org |
Methodologies for Installing the 4,7-Methano Bridge
The construction of the 4,7-methano bridge on the indole skeleton introduces significant strain and three-dimensionality. This requires strategic functionalization of the C4 and C7 positions of the indole ring, followed by a bridging reaction.
Remote Functionalization and Bridging Approaches
Achieving selective functionalization at the C4 and C7 positions of the indole benzene (B151609) ring is non-trivial due to the higher intrinsic reactivity of the pyrrole (B145914) ring. chim.it Therefore, remote C-H functionalization strategies are essential. acs.orgrsc.orgsnnu.edu.cn
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of indoles. umich.edursc.org When the C2 position of the indole is substituted, iridium catalysts can direct borylation predominantly to the C7 position. Furthermore, using an N-hydrosilyl directing group can steer the borylation exclusively to the more sterically hindered C7 position, even in the presence of a substituent at C6. acs.org This C7-borylated indole is a versatile intermediate that can be further elaborated to install one anchor of the methano bridge.
Complementary functionalization at C4 can be achieved through various transition-metal-catalyzed C-H activation methods, often employing a directing group at the C3 position. chim.itrsc.org With functional handles at both C4 and C7, a subsequent ring-closing reaction, such as an intramolecular alkylation or a ring-closing metathesis, could be envisioned to form the methano bridge.
| Reaction Type | Catalyst | Directing Group/Substrate Feature | Position Functionalized | Reference |
| C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | C2-substituted indole | C7 | |
| C-H Borylation | Iridium catalyst | N-hydrosilyl | C7 | acs.org |
| C-H Alkenylation | Rhodium catalyst | Thioether at N1 | C4 | rsc.org |
| C-H Alkylation | Rhodium(II) catalyst | NH of indole (H-bonding) | C6 (or C7 for 4-methoxyindoles) | snnu.edu.cn |
Cycloaddition Reactions for the Methano Bridge Incorporation
Cycloaddition reactions offer a powerful and convergent strategy to construct the bicyclo[2.2.1]heptane system characteristic of the methano bridge. The most classic approach for this is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org
To apply this to the 4,7-methanoazeto[1,2-a]indole skeleton, one would need to generate a diene across the C4, C5, C6, and C7 positions of the indole ring. While the aromatic nature of the benzene ring makes this challenging, dearomatization strategies can be employed. acs.org An alternative and more plausible approach involves an intramolecular Diels-Alder (IMDA) reaction. This would require an azeto[1,2-a]indole precursor bearing a diene tethered to one of the C4 or C7 positions and a dienophile at the other. Upon activation, the IMDA reaction would form the bridged bicyclic system in a single, often highly stereocontrolled, step.
While direct examples on an azeto[1,2-a]indole are not reported, the concept of using Diels-Alder reactions to build complexity onto the indole core is established. socratic.orgresearchgate.net For instance, cyclohepta[b]indoles have been synthesized via formal (4+3) annulation, which incorporates Friedel-Crafts and cycloaddition principles. doi.org Similarly, nickel-catalyzed hydroarylation of 1,3-dienes with indoles showcases the reactivity of the indole nucleus with diene systems. chinesechemsoc.org These methodologies provide a conceptual framework for how a cycloaddition strategy could be designed to forge the challenging 4,7-methano bridge.
Multi-Component and One-Pot Synthetic Protocols for this compound
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net While specific MCRs for the direct synthesis of the this compound skeleton are not extensively documented, the principles of MCRs are widely applied to the synthesis of related indole-containing heterocycles. researchgate.net These strategies often involve the condensation of an indole derivative, an aldehyde, and a third component, such as a β-dicarbonyl compound or an isocyanide, to rapidly build molecular complexity. researchgate.netmdpi.com For instance, a three-component reaction of an indole, an arylglyoxal hydrate, and Meldrum's acid can efficiently produce functionalized furanones bearing an indole substituent. mdpi.com Such approaches highlight the potential for developing novel MCRs specifically tailored for the construction of the bridged azetoindole system.
One-pot protocols are also instrumental in synthesizing complex indole derivatives that could serve as precursors to the this compound core. A notable example is the four-component, one-pot synthesis of pyrrole-functionalized indoles from the domino reaction of arylglyoxals, acetylacetone, an indole, and an aliphatic amine in water. dergipark.org.tr The development of analogous one-pot strategies that incorporate the formation of the azetidine ring and the methano bridge is a key area for future research.
| Reaction Type | Components | Product | Key Features | Reference |
| Three-Component | Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | One-pot, atom economy, simple isolation | mdpi.com |
| Three-Component | Cyclic enaminones, Phenylglyoxal hydrate, Ethyl cyanoacetate | Functionalized 4,5,6,7-tetrahydroindoles | Good yields | researchgate.net |
| Four-Component | Arylglyoxals, Acetylacetone, Indole, Aliphatic amines | Pyrrole-functionalized indoles | One-pot, domino reaction, aqueous medium | dergipark.org.tr |
Catalytic Systems in the Synthesis of this compound and Related Systems
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency, selectivity, and functional group tolerance. Both transition metal catalysis and organocatalysis have been extensively explored for the synthesis and functionalization of indoles, providing powerful tools that can be adapted for the construction of the this compound scaffold.
Transition metals are widely used to catalyze a variety of transformations involving indoles, including cross-coupling, cyclization, and C-H functionalization. sioc-journal.cn
Gold (Au): Gold catalysts, particularly AuCl₃, have been employed to activate triple bonds for intramolecular cyclizations. nih.gov For example, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be converted into pyrazino[1,2-a]indoles, demonstrating the utility of gold catalysis in forming fused ring systems. nih.gov This approach could be conceptually extended to the formation of the azetidine ring in the target scaffold.
Palladium (Pd): Palladium catalysis is a cornerstone of indole synthesis and functionalization. mdpi.com Pd(II)-catalyzed C-H functionalization of N-(2-allylphenyl)benzamides provides an efficient route to substituted N-benzoylindoles. mdpi.com This method highlights the ability of palladium to mediate intramolecular C-H activation and cyclization, a key step in constructing bridged systems.
Nickel (Ni): Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium. nih.gov Nickel catalysts are effective in a range of reactions, including reductive couplings and C-N cross-couplings. nih.gov Notably, nickel-catalyzed dearomative carboiodination of indoles allows for the diastereoselective formation of complex iodinated indolines, showcasing its potential for creating stereochemically rich, non-planar indole derivatives. nih.gov This type of transformation is particularly relevant for establishing the stereocenters of the this compound core.
| Metal Catalyst | Reaction Type | Substrate Example | Product Type | Reference |
| AuCl₃ | Intramolecular cyclization | 2-substituted-1-(prop-2-yn-1-yl)-1H-indole | Pyrazino[1,2-a]indole | nih.gov |
| Pd(II) | C-H functionalization/cyclization | N-(2-allylphenyl)benzamide | Substituted N-benzoylindole | mdpi.com |
| Ni | Dearomative carboiodination | 2-substituted indole | Iodinated indoline | nih.gov |
| Ni(OAc)₂ | Intramolecular cyclization | 2-substituted-1-(prop-2-yn-1-yl)-1H-indole | Pyrazino[1,2-a]indole | nih.gov |
Organocatalysis and Lewis acid catalysis provide metal-free alternatives for the synthesis of chiral and complex molecules. scienceopen.commdpi.com
Organocatalysis: Organocatalysts, such as chiral phosphoric acids and amines, can facilitate enantioselective reactions. beilstein-journals.orgnih.gov For example, a chiral phosphoric acid can catalyze the asymmetric cycloaddition of 3-alkynylindoles with azonaphthalenes to construct axially chiral indole-based biaryls. nih.gov This demonstrates the power of organocatalysis in controlling stereochemistry, which is essential for the synthesis of a specific enantiomer of this compound.
Lewis Acid Mediated Reactions: Lewis acids like BF₃·Et₂O, TiCl₄, and SnCl₄ can catalyze the cyclization of ortho-imino phenyldiazoacetates to produce 2,3-substituted indoles in high yields. nih.govorganic-chemistry.org The mechanism involves the activation of an imine by the Lewis acid, followed by intramolecular nucleophilic attack. nih.gov This strategy could be adapted to promote the intramolecular cyclization required for the formation of the azeto ring in the target molecule. The choice of Lewis acid can sometimes influence the reaction pathway, although in the Fischer indole synthesis, the structure of the phenylhydrazone has a more dominant effect on isomer distribution than the Lewis acid catalyst. scispace.com
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Product Type | Reference |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric [3+2] cycloaddition | 3-alkynylindole and azonaphthalene | Axially chiral indole-based biaryl | nih.gov |
| Lewis Acid | BF₃·Et₂O, TiCl₄, SnCl₄ | Intramolecular cyclization | ortho-imino phenyldiazoacetate | 2,3-substituted indole | nih.govorganic-chemistry.org |
| Lewis Acid | SnCl₄ | Peroxidation | Acetone and hydrogen peroxide | Cyclic peroxide tetramer | nih.gov |
Transition Metal Catalysis (e.g., Au, Pd, Ni)
Precursor Synthesis and Regioselective Functionalization for this compound
The successful synthesis of the this compound skeleton relies heavily on the availability of appropriately functionalized precursors. This includes substituted indole derivatives and precursors for the azetidine ring and the bridging moiety.
The regioselective functionalization of the indole nucleus is a long-standing challenge due to the presence of multiple reactive C-H bonds. nih.gov
C-H Functionalization: Significant progress has been made in the site-selective functionalization of indoles. Directing groups can be installed on the indole nitrogen to guide metallation and subsequent functionalization to specific positions. For example, an N-P(O)tBu₂ group can direct C7 and C6 arylation using palladium and copper catalysts, respectively. nih.gov Transition-metal-free strategies, such as boron-mediated directed C-H borylation, have also been developed for the selective functionalization of the C4 and C7 positions. nih.gov
Traditional Methods: Besides modern C-H activation strategies, traditional methods like the Fischer, Madelung, and Reissert indole syntheses remain valuable for preparing a wide range of substituted indoles. bhu.ac.in The Fischer indole synthesis, for instance, involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in These methods provide access to indoles with various substitution patterns that can be further elaborated.
| Functionalization Strategy | Position(s) Targeted | Key Reagents/Catalysts | Example Product | Reference |
| Directed C-H Arylation | C7, C6 | Pd or Cu catalyst, N-P(O)tBu₂ directing group | C7- or C6-arylated indole | nih.gov |
| Directed C-H Borylation | C7, C4 | BBr₃, pivaloyl directing group | C7- or C4-borylated indole | nih.gov |
| Fischer Indole Synthesis | Various | Acid catalyst (e.g., ZnCl₂) | 2,3-disubstituted indoles | bhu.ac.in |
| Madelung Synthesis | 2-position | Strong base (e.g., NaNH₂) | 2-alkylindoles | bhu.ac.in |
| Reissert Synthesis | Various | Base, then acid | Substituted indoles | bhu.ac.in |
The construction of the azetidine ring and the methano bridge requires specific precursors that can be incorporated into the indole framework. The synthesis of pyrazino[1,2-a]indoles often involves the cyclization of an indole with a side chain attached to the nitrogen atom that contains a nucleophile. nih.gov A similar strategy can be envisioned for the this compound system, where a precursor containing the elements of the azetidine ring is first attached to the indole nitrogen.
The methano bridge likely arises from an intramolecular cyclization or cycloaddition reaction. The synthesis of precursors for such transformations is critical. For example, the synthesis of functionalized indoles that can undergo intramolecular [2+2] or other cycloaddition reactions would be a key step. While specific literature on the synthesis of azetidine and bridging moiety precursors for this exact scaffold is scarce, the general principles of heterocyclic synthesis provide a roadmap for their design and preparation.
Synthesis of Substituted Indole Derivatives
Stereoselective Synthesis of this compound Analogs
The construction of the this compound skeleton necessitates the stereocontrolled formation of both the azetidine ring and the methano bridge. While methodologies for the synthesis of the complete framework are not extensively documented, significant progress has been made in the stereoselective synthesis of structurally related bridged indole systems. These advancements, particularly in the realm of intramolecular cyclopropanation and cycloaddition reactions, provide a foundational basis for accessing the target scaffold.
Recent research has demonstrated that the key methano-bridge, a cyclopropane (B1198618) ring fused to the indole core, can be installed with high levels of stereocontrol. These methods often employ transition metal catalysis to achieve high enantioselectivity and diastereoselectivity. The formation of the azetidine ring, on the other hand, can be approached through various strategies, including intramolecular cycloadditions.
The primary challenge in synthesizing this compound analogs lies in the simultaneous or sequential control of multiple stereocenters. Enantioselective and diastereoselective strategies are therefore at the forefront of synthetic efforts.
One of the most effective approaches for installing the methano bridge in a stereocontrolled manner is through the intramolecular cyclopropanation of indole derivatives. This reaction, when catalyzed by a chiral transition metal complex, can proceed with excellent enantioselectivity, establishing the absolute stereochemistry of the bridged system. For instance, the use of copper or iron catalysts with chiral spiro bisoxazoline ligands has been reported to be highly effective in the intramolecular cyclopropanation of indoles, yielding polycyclic products with an all-carbon quaternary stereocenter at the C3 position of the indole skeleton. acs.org These reactions are reported to proceed in good to high yields (up to 94%) and with exceptional enantioselectivity (up to >99.9% ee). acs.org
Similarly, rhodium-catalyzed asymmetric intermolecular dearomative cyclopropanation of indoles using carbene precursors has been shown to construct cyclopropane-fused indolines with high enantioselectivity (up to 99% ee). nih.govresearchgate.net These methods often exhibit a broad substrate scope and tolerate various functional groups, making them valuable tools for the synthesis of complex indole alkaloids. nih.govresearchgate.net
The diastereoselectivity of these cyclopropanation reactions is also a critical factor. In many cases, the reaction proceeds with high diastereomeric ratios, leading to the formation of a single diastereomer. This is often influenced by the catalyst, solvent, and the structure of the substrate.
For the formation of the azetidine ring, visible-light-induced intramolecular [2+2] cycloaddition reactions of indole derivatives have emerged as a powerful tool. acs.org These reactions can provide access to cyclobutane-fused polycyclic indoline derivatives, which are structurally analogous to the azeto-fused system, with high yields and good diastereoselectivities (>99:1). acs.org The stereochemical outcome of these photocycloadditions can be influenced by the use of chiral Lewis acids, which can lower the triplet energy state of the substrate and enable enantioselective transformations. acs.org
The following table summarizes representative data on stereoselective control in the synthesis of bridged indole systems relevant to the this compound framework.
| Catalyst/Method | Substrate Type | Product Type | Yield (%) | ee (%) | dr | Reference |
| Cu(OTf)₂ / Chiral Spiro Bisoxazoline | Indole with Diazo Group | Cyclopropane-fused Indoline | up to 94 | >99.9 | - | acs.org |
| Fe(ClO₄)₂ / Chiral Spiro Bisoxazoline | Indole with Diazo Group | Cyclopropane-fused Indoline | up to 85 | up to 99 | - | thieme-connect.com |
| Rhodium Complex | Indole and N-Triftosylhydrazone | Cyclopropane-fused Indoline | - | up to 99 | - | nih.govresearchgate.net |
| Visible Light / Ir-photocatalyst | N-alkenoylindole | Cyclobutane-fused Indoline | high | - | >99:1 | acs.org |
The use of chiral auxiliaries and asymmetric catalysis is fundamental to achieving high levels of stereocontrol in the synthesis of complex molecules like this compound.
Asymmetric Catalysis: As highlighted in the previous section, asymmetric catalysis with transition metals such as copper, iron, and rhodium is a cornerstone for the enantioselective synthesis of the methano-bridge. acs.orgnih.govresearchgate.netthieme-connect.com The choice of the metal and the chiral ligand is crucial in determining the efficiency and stereoselectivity of the cyclopropanation reaction. Chiral spiro bisoxazoline ligands, for example, have proven to be particularly effective in copper- and iron-catalyzed intramolecular cyclopropanations of indoles. acs.orgthieme-connect.com
Chiral Lewis acids have also been employed to catalyze asymmetric reactions in the synthesis of bridged systems. acs.orgwikipedia.org In the context of photochemical reactions, chiral Lewis acids can enable enantioselective [2+2] photocycloadditions, which are relevant for the formation of the azetidine ring. acs.org These catalysts function by coordinating to the substrate, thereby influencing the stereochemical course of the reaction in the excited state. acs.org
Chiral Auxiliaries: While the use of chiral auxiliaries specifically for the synthesis of this compound is not well-documented, this strategy is a well-established method for stereocontrol in the synthesis of various heterocyclic compounds. A chiral auxiliary can be temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed. This approach could be envisioned for controlling the stereochemistry during the formation of either the azetidine ring or the methano bridge.
The table below provides examples of chiral ligands and catalysts used in the asymmetric synthesis of bridged indole systems.
| Catalyst System | Chiral Ligand/Auxiliary | Reaction Type | Key Feature | Reference |
| Copper(I) or Iron(II) | Chiral Spiro Bisoxazoline | Intramolecular Cyclopropanation | High enantioselectivity for cyclopropane formation. | acs.orgthieme-connect.com |
| Rhodium(II) | Chiral Carboxylate Ligands | Intermolecular Cyclopropanation | Construction of trifluoromethylated quaternary stereocenters. | nih.govresearchgate.net |
| Chiral Lewis Acid (e.g., Boron-based) | - | Photochemical [2+2] Cycloaddition | Enantiocontrol in excited state reactions. | acs.orgwikipedia.org |
Reactivity and Mechanistic Investigations of 4,7 Methanoazeto 1,2 a Indole
Electrophilic Reactions of the Indole (B1671886) Moiety within 4,7-Methanoazeto[1,2-a]indole
Regioselectivity and Site Selectivity (C-2, C-3, C-6) Influenced by Fusion and Bridging
In typical indole systems, electrophilic substitution preferentially occurs at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. bhu.ac.in If the C-3 position is occupied, the reaction generally proceeds at the C-2 position. bhu.ac.in In instances where both C-2 and C-3 are substituted, electrophilic attack may occur at the C-6 position of the benzene (B151609) ring. bhu.ac.in
The fused azetidine (B1206935) ring and the methano bridge in this compound impose significant steric hindrance and electronic effects that alter this general pattern. The fusion of the azetidine ring at the N-1 and C-2 positions of the indole core inherently blocks the C-2 position from direct electrophilic attack. This directs electrophiles primarily towards the C-3 position. However, the rigid methano bridge across the C-4 and C-7 positions can influence the accessibility of the C-3 and C-6 positions, potentially altering the reaction kinetics and selectivity compared to a simple N-alkylated indole.
Studies on related indole arynes have demonstrated that the pyrrole (B145914) ring exerts a powerful polarizing effect, which can direct incoming reagents to sterically congested positions. nih.gov This suggests that the electronic influence of the fused azeto- and methano- portions of the molecule could play a significant role in directing electrophiles.
Protonation Behavior and Electrophilic Activation
Indoles are generally considered weak bases, with protonation typically occurring at the C-3 position to form a thermodynamically stable indolium cation, rather than at the nitrogen atom, which would disrupt the aromaticity of the pyrrole ring. bhu.ac.in In strongly acidic conditions, this protonation at C-3 can deactivate the pyrrole ring towards further electrophilic attack. bhu.ac.in
For this compound, the azetidine nitrogen introduces an additional basic site. However, protonation of the azetidine nitrogen is generally more favorable than protonation of the indole nitrogen. The strain of the four-membered ring can be manipulated to facilitate reactions; for instance, activation of the azetidine ring, often through N-acylation or N-alkylation to form an azetidinium ion, can enhance its reactivity toward ring-opening. mdpi.com This electrophilic activation at the azetidine nitrogen could indirectly influence the electronic properties and subsequent electrophilic reactions of the indole nucleus.
Nucleophilic Reactivity and Ring-Opening Transformations
The strained four-membered azetidine ring in this compound is a key site for nucleophilic attack, leading to ring-opening transformations.
Reactions Involving the Azetidine Ring
The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a property that is significantly less pronounced than in their three-membered aziridine (B145994) counterparts but still a driving force for reactivity. nih.govrsc.org The reactivity of the azetidine ring can be enhanced by converting the nitrogen into a better leaving group. mdpi.com
For instance, treatment of fused azetidines with reagents like methyl chloroformate can lead to N-acylation, which activates the ring for nucleophilic attack and subsequent ring-opening. mdpi.com In the case of this compound, a nucleophile could attack one of the carbon atoms of the azetidine ring, leading to cleavage of a C-N bond. This process is often facilitated by a Lewis acid or by quaternization of the azetidine nitrogen. mdpi.comnih.gov Such ring-opening reactions provide a pathway to more complex, functionalized indole derivatives. mdpi.com
| Reactant | Reagent/Conditions | Product Type | Finding |
| Fused Azetidine | Methyl chloroformate, reflux | Ring-opened 2-chloroethyl-substituted product | Acylation on the azetidine nitrogen enhances reactivity towards ring-opening. mdpi.com |
| Fused Azetidine | Methyl triflate | Quaternary ammonium (B1175870) salt | Facilitates subsequent ring-opening by nucleophiles. mdpi.com |
| 4-Bromoindole | Activated Azetidines, Lewis Acid | Tetrahydro-1H-azepino[4,3,2-cd]indoles | SN2-type ring opening of the azetidine followed by intramolecular cyclization. nih.gov |
Metalation and Anionic Intermediates in this compound Chemistry
The generation of anionic intermediates through metalation is a powerful tool in indole chemistry for introducing substituents. While direct deprotonation of the indole N-H is common, the this compound structure lacks this proton. However, directed metalation at other positions is possible. The use of strong bases like alkyllithiums can facilitate deprotonation at specific carbon positions, creating carbanions that can react with various electrophiles. bhu.ac.in
In related systems, a carbamoyl (B1232498) group on the indole nitrogen can direct metalation to the C-7 position. sci-hub.se While this compound does not have a carbamoyl group, the unique electronic environment created by the fused rings could direct metalation to specific sites. For example, the strain and inductive effects of the azetidine and methano bridge might influence the acidity of protons on the indole ring, potentially enabling regioselective metalation and subsequent functionalization. Anionic N- to C-carbamoyl migration has been observed in 2-arylindoles, demonstrating the utility of anionic rearrangements in creating functionalized indoles. sci-hub.se
Cycloaddition and Pericyclic Reactions of the this compound Core
Pericyclic reactions, which proceed through a cyclic transition state, offer a concerted pathway to complex molecular architectures. msu.edu The indole nucleus can participate in such reactions, although its aromaticity often presents a barrier. researchgate.net
The rigid, strained structure of this compound makes it an interesting candidate for cycloaddition reactions. The double bond at the C-2 and C-3 positions of the indole moiety, although part of an aromatic system, could potentially act as a dienophile or participate in other cycloaddition processes. Dearomative cycloaddition reactions of indoles are known, leading to highly functionalized, three-dimensional structures. For example, indoles can undergo [5+2] cycloadditions with oxidopyrylium ylides to form challenging oxacyclohepta[b]indoles. nih.gov
The methano bridge introduces significant strain, which could influence the feasibility and outcome of pericyclic reactions. Diels-Alder reactions involving the indole ring are a known method for constructing polycyclic indole alkaloids. researchgate.net The dienophilic character of the indole can be enhanced by electron-withdrawing groups. In the case of this compound, the fused ring system itself acts as a significant electronic and steric modifier, potentially enabling novel cycloaddition pathways. For instance, cycloadditions of indolynes have shown that the pyrrole unit can exert strong regiochemical control. nih.gov Similarly, the strained framework of this molecule could lead to unique reactivity in [4+2] or other cycloaddition reactions. scirp.orgnsf.gov
| Reaction Type | Reactants | Product Type | Key Finding |
| [5+2] Cycloaddition | Indole, Oxidopyrylium ylide | Oxacyclohepta[b]indole | Dearomative cycloaddition proceeds with high diastereoselectivity. nih.gov |
| [4+2] Cycloaddition | 2,2'-Biindolyl, Electron-deficient dienophiles | Indolo[2,3-a]carbazoles | Formal [4+2] cycloaddition products are formed, along with Michael addition products. researchgate.net |
| [3+2] Cycloaddition | 3-Methylindole, Donor-acceptor cyclopropanes | Dihydro-3H-carbazole-2-carboxylate | Reaction proceeds via a stepwise mechanism with high enantioretention. nsf.gov |
| (4+3) Cycloaddition | 2-Vinylindoles, Oxyallyl Cations | Cyclohepta[b]indoles | A method for constructing the seven-membered ring fused to the indole. wnmc.edu.cn |
Diels-Alder and Related [X+Y] Cycloadditions
Searches of chemical databases and scholarly articles did not yield specific studies on the Diels-Alder or other [X+Y] cycloaddition reactions involving the this compound framework. The inherent strain and electronic nature of this molecule suggest it could be a candidate for such reactions, but experimental data is not currently available in the reviewed literature.
Table 1: Diels-Alder and Related [X+Y] Cycloadditions of this compound
| Dienophile/Partner | Conditions | Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | N/A |
A thorough literature search did not yield specific data for this reaction type.
1,3-Dipolar Cycloaddition Reactions
There is no specific information available in the surveyed scientific literature regarding the participation of this compound in 1,3-dipolar cycloaddition reactions. Consequently, details on its reactivity with various dipoles, the regiochemical outcomes, and mechanistic pathways have not been documented.
Table 2: 1,3-Dipolar Cycloaddition Reactions of this compound
| Dipole | Conditions | Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | N/A |
A thorough literature search did not yield specific data for this reaction type.
Hetero-Diels-Alder Reactions and Regiochemical Outcomes
The reactivity of this compound in hetero-Diels-Alder reactions has not been reported in the available scientific literature. As such, there are no documented examples of its reaction with heterodienophiles or heterodienes, and therefore no data on the regiochemical outcomes of such cycloadditions.
Table 3: Hetero-Diels-Alder Reactions of this compound
| Heterodienophile/Heterodiene | Conditions | Product(s) | Regiochemistry | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
A thorough literature search did not yield specific data for this reaction type.
Oxidation and Reduction Pathways of this compound
Specific oxidation or reduction pathways for the this compound molecule are not described in the current body of scientific literature. Research detailing the transformation of this polycyclic system under various oxidizing or reducing conditions, including the reagents used and the resulting products, is not available.
Table 4: Oxidation and Reduction of this compound
| Reagent | Conditions | Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | N/A |
A thorough literature search did not yield specific data for this reaction type.
Rearrangement Reactions of the Polycyclic this compound Framework
Investigations into the rearrangement reactions of the this compound skeleton have not been reported in the surveyed literature. There is no available data on skeletal rearrangements, such as those induced by acid, base, or thermal conditions, for this specific compound.
Functional Group Interconversions and Derivatization Strategies on this compound
The scientific literature does not currently contain studies focused on functional group interconversions or the development of derivatization strategies for the this compound molecule. As the parent compound's reactivity is largely undocumented, methods for its further functionalization have not been established.
Theoretical and Computational Studies of 4,7 Methanoazeto 1,2 a Indole
Electronic Structure and Aromaticity Analysis of the Fused Indole (B1671886) and Azetidine (B1206935) Rings
No specific studies on the electronic structure or aromaticity of 4,7-Methanoazeto[1,2-a]indole were found. A computational study on this topic would typically involve methods like Nucleus-Independent Chemical Shift (NICS) calculations to quantify the aromaticity of the indole and azetidine rings within the fused system.
Conformational Analysis of the Bridged Polycyclic System
There is no available research on the conformational analysis of this compound. Such an analysis would involve computational methods to identify stable conformers and the energy barriers between them, which is crucial for understanding the molecule's three-dimensional structure and reactivity.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
No quantum chemical calculations detailing reaction mechanisms involving this compound have been published in the available literature.
Transition State Characterization and Activation Barriers
Information regarding the characterization of transition states and the calculation of activation barriers for reactions of this compound is not available.
Energy Profiles and Reaction Kinetics
No studies were found that provide calculated energy profiles or discuss the reaction kinetics of this compound.
Computational Prediction of Regioselectivity and Stereoselectivity
There are no published computational predictions on the regioselectivity or stereoselectivity of reactions involving this compound.
Investigation of Reaction Pathways via Molecular Dynamics Simulations
No molecular dynamics simulations investigating the reaction pathways of this compound were found in the searched scientific literature.
4,7 Methanoazeto 1,2 a Indole As a Versatile Building Block in Complex Organic Synthesis
Divergent Synthesis of Highly Complex Polycyclic Systems
The strategic functionalization of the pyrrolo[1,2-a]indole core allows for divergent synthetic pathways, leading to a variety of complex polycyclic systems from a common precursor. These approaches often exploit the reactivity of different positions on the indole (B1671886) nucleus and the fused pyrrole (B145914) ring, which can be modulated by the choice of reagents and reaction conditions.
A notable strategy involves the Diels-Alder reaction of 2-vinylpyrroles, which are precursors to the pyrrolo[1,2-a]indole system. For instance, the cycloaddition of 3-(N-benzyl-2-pyrrolyl)acrylates with maleimides yields octahydropyrrolo[3,4-e]indoles. rsc.org These intermediates can then undergo a regioselective intramolecular Heck arylation to produce 3-(pyrrolo[2,1-a]isoindol-3-yl)acrylates, which can be further aromatized to furnish polycyclic pyrrolo-isoindoles and isoindolo-pyrrolo-indoles. rsc.org This divergent approach allows for the selective formation of different fused polycyclic systems from a common Diels-Alder adduct.
The following table summarizes a representative divergent synthesis starting from a pyrrole precursor, illustrating the formation of distinct polycyclic scaffolds.
| Starting Material | Reagent/Condition 1 | Product 1 | Reagent/Condition 2 | Product 2 |
| 3-(N-Benzyl-2-pyrrolyl)acrylate | Maleimide, Heat | Octahydropyrrolo[3,4-e]indole | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(Pyrrolo[2,1-a]isoindol-3-yl)acrylate |
| Octahydropyrrolo[3,4-e]indole | DDQ, Toluene, Reflux | Aromatized Polycyclic Pyrrolo-isoindole | - | - |
Scaffold Diversification for Advanced Chemical Structure Exploration
The pyrrolo[1,2-a]indole skeleton is a privileged motif found in numerous natural products and pharmacologically active compounds. rsc.org Consequently, methods for its diversification are of significant interest in medicinal chemistry and chemical biology. Scaffold diversification can be achieved through various transformations that modify the core structure or introduce new functional groups and ring systems.
One powerful method for scaffold diversification is the [3+2] cycloaddition reaction. For example, the reaction of 2-nitrovinylindoles with azlactones, catalyzed by a bifunctional tertiary amine, provides access to a wide range of substituted pyrrolo[1,2-a]indoles. colab.ws The resulting products, bearing multiple stereocenters, can be further elaborated to create novel and complex molecular architectures. A key feature of this method is the ability to generate enantioenriched indole-based tetracyclic skeletons from the initial cycloadducts. colab.ws
Another approach to scaffold diversification involves the generation of azomethine ylides from precursors like 11H-benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. mdpi.comnih.gov For instance, reaction with maleimides leads to the formation of complex spiro-fused pyrrolo[3,4-a]pyrrolizines. mdpi.comnih.gov This strategy allows for the rapid construction of intricate, three-dimensional scaffolds from a relatively simple starting material.
The table below showcases examples of scaffold diversification from indole-based precursors.
| Precursor | Reactant | Catalyst/Conditions | Resulting Scaffold |
| 2-Nitrovinylindole | Azlactone | Bifunctional Tertiary Amine, DABCO | Substituted Pyrrolo[1,2-a]indole |
| 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one | N-Phenylmaleimide | Sarcosine, Heat | Spiro-fused Pyrrolo[3,4-a]pyrrolizine |
Participation in Cascade and Tandem Reactions for Molecular Complexity Generation
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov The pyrrolo[1,2-a]indole framework is an excellent substrate for such reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials.
A prime example is the asymmetric [3+2] annulation of 2-nitrovinylindoles with azlactones, which proceeds through a cascade Michael addition and subsequent intramolecular acylation. colab.ws This reaction, catalyzed by a bifunctional tertiary amine, constructs the pyrrolo[1,2-a]indole core with high diastereoselectivity and enantioselectivity in a single step. colab.ws The strategic choice of starting materials and catalyst allows for the generation of significant molecular complexity from readily available precursors.
The development of such cascade reactions is a testament to the utility of the indole nucleus as a trigger for complex transformations. The indole ring system can participate in a variety of cyclization cascades, including those initiated by electrophilic activation or radical processes, leading to a diverse array of fused and spirocyclic indole alkaloids and their analogues.
The following table provides an overview of a representative cascade reaction leading to the pyrrolo[1,2-a]indole scaffold.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Key Steps in Cascade | Final Product |
| 2-Nitrovinylindole | Azlactone | Bifunctional Tertiary Amine, DABCO | Michael Addition, Intramolecular Acylation | Enantioenriched Pyrrolo[1,2-a]indole |
Future Research Directions and Unexplored Frontiers in 4,7 Methanoazeto 1,2 a Indole Chemistry
Development of Innovative and Sustainable Synthetic Routes
Currently, there are no published synthetic routes specifically targeting 4,7-Methanoazeto[1,2-a]indole. Future research would need to commence with the fundamental development of synthetic strategies. Drawing inspiration from the broader field of indole (B1671886) synthesis, potential starting points could involve intramolecular cyclization reactions of appropriately functionalized precursors. The unique bridged methano group and the fused azeto ring present significant synthetic challenges that would require innovative approaches.
Key areas for exploration would include:
Novel Cyclization Strategies: Designing and testing new methods for the formation of the strained four-membered azeto ring fused to the indole core.
Green Chemistry Approaches: Investigating the use of environmentally benign reagents, solvents, and catalysts to construct this complex scaffold, minimizing waste and energy consumption.
Stereoselective Synthesis: Developing methods to control the stereochemistry of the chiral centers within the methano-bridged system, which would be crucial for any future applications in medicinal chemistry or materials science.
A hypothetical synthetic approach might involve a multi-step sequence starting from a substituted indole or a pre-functionalized bicyclic system. The development of such a route would be a significant achievement in itself, providing the first access to this unique molecular architecture.
Exploration of Novel Reactivity Modes and Mechanistic Discoveries
The reactivity of this compound is entirely uncharted. The presence of a strained azeto ring fused to the electron-rich indole nucleus suggests the potential for unique chemical transformations. Future research would focus on understanding how this structural arrangement influences the molecule's reactivity.
Potential avenues of investigation include:
Ring-Opening Reactions: The high ring strain of the azetidine (B1206935) component could make it susceptible to nucleophilic or electrophilic ring-opening, providing access to novel functionalized indole derivatives.
Electrophilic Aromatic Substitution: Studying the regioselectivity of electrophilic attack on the indole ring, which may be significantly altered by the fused polycyclic system.
Cycloaddition Reactions: Exploring the participation of the indole or azeto components in cycloaddition reactions to build even more complex molecular frameworks.
Mechanistic studies, likely employing a combination of experimental techniques and computational modeling, would be essential to unravel the pathways of these potential reactions.
Advanced Computational Modeling for Deeper Structural and Reactivity Insights
In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties of this compound. Density Functional Theory (DFT) and other advanced computational methods could provide valuable insights into its structure and potential reactivity.
Key computational studies would involve:
Structural Analysis: Calculation of bond lengths, bond angles, and dihedral angles to understand the geometry and strain of the molecule.
Electronic Properties: Mapping the electron density and molecular orbitals to predict sites of electrophilic and nucleophilic attack.
Reaction Energetics: Modeling potential reaction pathways to assess their feasibility and predict product distributions.
These computational predictions would be invaluable in guiding future experimental work, saving time and resources in the laboratory.
Design and Synthesis of Analogs with Tailored Chemical Reactivity for Fundamental Research
Once a reliable synthetic route to the core structure of this compound is established, the design and synthesis of analogs would become a key research direction. By introducing various substituents onto the aromatic ring or the polycyclic framework, it would be possible to modulate the molecule's electronic properties and steric environment.
This would allow for:
Structure-Reactivity Relationship Studies: Systematically investigating how different functional groups influence the reactivity of the core scaffold.
Probing Reaction Mechanisms: Using specifically designed analogs to gain deeper insights into the mechanisms of newly discovered reactions.
Foundation for Applied Research: Creating a library of compounds that could be screened for biological activity or material properties, laying the groundwork for future applications.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4,7-Methanoazeto[1,2-a]indole and its derivatives?
- Methodological Answer : A common approach involves cascade reactions starting from indole precursors. For example, visible-light-induced dearomatizative cyclization of indoles with external nucleophiles can yield pyrrolo[1,2-a]indole derivatives (e.g., 51% yield via KCO-mediated acetylation and nucleophilic substitution) . Key steps include:
- Reduction of indole-2-carboxylates followed by acetylation.
- Base-mediated generation of reactive intermediates (e.g., 2-alkylideneindolenines).
- Characterization via H/C NMR to confirm regioselectivity and stereochemistry .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example:
- H NMR signals at δ 1.96–2.05 (m, 2H), 2.30 (s, 3H) confirm methyl groups and hydrogen environments.
- C NMR peaks (e.g., δ 146.2 for aromatic carbons) validate the fused-ring system .
- High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups .
Q. What preliminary pharmacological evaluations are conducted for this compound?
- Methodological Answer : Cytotoxicity assays against cancer cell lines (e.g., MCF-7, HT-29) using IC measurements. For example:
- Compounds with indole moieties (e.g., IC = 20.47 ± 0.10 µM) are screened alongside controls.
- Normal cell lines (e.g., MEF) assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in cyclization steps?
- Methodological Answer :
- Solvent and Catalyst Screening : Use polar aprotic solvents (e.g., MeCN) with KCO to stabilize intermediates .
- Temperature Control : Reactions at 120°C minimize side products in Michael addition/cyclization cascades .
- Substituent Effects : Electron-withdrawing groups at C-2 of indole enhance regioselectivity (e.g., 7-aldehyde derivatives yield cleaner products) .
Q. What computational tools are used to predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to nicotinic acetylcholine receptors (nAChRs) using software like AutoDock.
- QSAR Models : Correlate substituent properties (e.g., logP, TPSA) with cytotoxicity data from HT-29 assays .
- ADMET Prediction : Tools like SwissADME estimate BBB permeability (e.g., using InChIKey: OVBKKDSRBCCWSP) .
Q. How are stereochemical challenges addressed in asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use L-phenylalaninate esters to induce enantioselectivity in pyrazinoindole formation .
- Catalytic Asymmetric Catalysis : Gold(I)-catalyzed intramolecular aza-Wittig reactions achieve >90% ee in pyrrolo[1,2-a]indole systems .
- Dynamic Resolution : Optimize pH and temperature to favor one enantiomer during crystallization .
Q. What strategies mitigate oxidation side reactions in 2,3-dihydropyrrolo[1,2-a]indole systems?
- Methodological Answer :
- Protective Groups : O-Silylation (e.g., TBS protection) prevents undesired oxidation at C-2α .
- Selective Oxidants : Use TEMPO/NaClO systems to target specific positions without degrading the indole core .
Q. How are mechanistic pathways elucidated for photoredox-mediated cyclizations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
